(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
CAS No.: 2034247-39-5
Cat. No.: VC4341790
Molecular Formula: C17H20N4O3
Molecular Weight: 328.372
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034247-39-5 |
|---|---|
| Molecular Formula | C17H20N4O3 |
| Molecular Weight | 328.372 |
| IUPAC Name | (2-ethoxypyridin-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H20N4O3/c1-3-23-16-14(5-4-9-18-16)17(22)21-10-8-13(11-21)24-15-7-6-12(2)19-20-15/h4-7,9,13H,3,8,10-11H2,1-2H3 |
| Standard InChI Key | LDFNNCUMAFUPNV-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The compound’s systematic IUPAC name is (2-ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone, with the molecular formula C₁₇H₂₀N₄O₃ and a molecular weight of 328.4 g/mol .
Structural Features
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Core: A pyrrolidine ring (five-membered amine) linked to a methanone group.
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Substituents:
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2-Ethoxypyridin-3-yl: A pyridine ring with an ethoxy group at position 2.
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3-((6-Methylpyridazin-3-yl)oxy): A pyridazine ring substituted with a methyl group at position 6, connected via an ether linkage to the pyrrolidine core.
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The SMILES notation is CCOc1ncccc1C(=O)N1CCC(Oc2ccc(C)nn2)C1, reflecting its connectivity .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via multi-step organic reactions, often involving cross-coupling and nucleophilic substitution:
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Pyrrolidine Functionalization:
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Methanone Formation:
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Optimization:
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Etherification | NaH, DMF, 50°C, 12h | 75–85% | |
| Methanone Coupling | HATU, DIPEA, DCM, rt | 80–90% |
Physical and Chemical Properties
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 328.4 g/mol |
| LogP (Predicted) | 1.2–1.8 |
| Solubility | Moderate in DMSO, low in water |
| Hydrogen Bond Donors/Acceptors | 0/6 |
The ethoxy and methyl groups enhance lipophilicity, while the pyridazine and pyridine rings contribute to π-π stacking potential .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): Key peaks include δ 8.42 (pyridazine-H), 7.85 (pyridine-H), 4.37 (ethoxy-CH₂), and 2.93 (pyrrolidine-CH₂) .
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Mass Spectrometry (ESI+): Observed m/z = 329.2 [M+H]⁺, aligning with the molecular formula .
Applications in Research
Medicinal Chemistry
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Lead Optimization: The compound’s modular structure allows for derivatization to enhance potency or selectivity .
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Structure-Activity Relationship (SAR) Studies: Modifying the ethoxy or methyl groups could elucidate key pharmacophores .
Material Science
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